4-fluoro-5-methoxy-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-5-methoxy-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. Metal-catalyzed synthesis is preferred due to its efficiency and minimal formation of byproducts . The use of solvent-free conditions and environmentally friendly reagents is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-5-methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-fluoro-5-methoxy-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-5-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-1H-indazole
- 5-methoxy-1H-indazole
- 4-chloro-5-methoxy-1H-indazole
Uniqueness
4-fluoro-5-methoxy-1H-indazole is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical and biological properties.
Properties
CAS No. |
1352393-66-8 |
---|---|
Molecular Formula |
C8H7FN2O |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) |
InChI Key |
BNQGZTLARNSVTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.